molecular formula C15H10O6 B6369718 2-(3,5-Dicarboxyphenyl)benzoic acid CAS No. 1261893-73-5

2-(3,5-Dicarboxyphenyl)benzoic acid

Cat. No.: B6369718
CAS No.: 1261893-73-5
M. Wt: 286.24 g/mol
InChI Key: CSMNZYXEUDCSNV-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)benzoic acid is a versatile aromatic polycarboxylic acid ligand designed for advanced materials research, particularly in constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). Its multiple carboxylate groups provide strong coordination ability and various binding modes with metal ions (such as Cu(II), Zn(II), and Cd(II)), enabling the creation of diverse and stable polymeric architectures with specific properties . Researchers value this compound for developing functional materials with applications in environmental remediation. Coordination polymers built from similar polycarboxylate ligands have been effectively used as photocatalysts for the degradation of organic dye pollutants like methylene blue and methyl orange under UV-visible light, helping to address water contamination issues . Furthermore, the rigid and conjugated structure of this ligand makes it a promising building block for creating luminescent CPs. These materials can act as highly sensitive sensors for detecting metal ions such as Fe³⁺ in aqueous environments, which is crucial for both environmental monitoring and biological studies . The mechanism of action involves its carboxylate groups coordinating to metal centers to form secondary building units (SBUs), which then assemble into 1D, 2D, or 3D networks. The final structure and properties of the resulting coordination polymer are influenced by factors like metal ion selection, solvent, and temperature, allowing researchers to tailor materials for specific applications in catalysis, sensing, and gas storage . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(2-carboxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-5-8(6-10(7-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNZYXEUDCSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683388
Record name [1,1'-Biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-73-5
Record name [1,1'-Biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(3,5-Dibromophenyl)benzoic Acid

The lithiation-carboxylation route begins with the preparation of 2-(3,5-dibromophenyl)benzoic acid. This intermediate is synthesized via Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3,5-dibromophenylboronic acid under inert conditions:

Procedure :

  • 2-Bromobenzoic acid (1.0 equiv), 3,5-dibromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in a 3:1 mixture of dioxane and H₂O at 90°C for 12 h.

  • Post-reaction, the mixture is acidified to pH 2, extracting the product into ethyl acetate. Yield: 78% (white solid).

Characterization :

  • M.p. : 189–191°C (lit. 185–187°C for analogous brominated biphenyls).

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 2H, ArH-Br), 7.65–7.61 (m, 3H, ArH).

Directed Lithiation and CO₂ Quenching

The dibrominated intermediate undergoes sequential lithium-halogen exchange followed by carboxylation:

Procedure :

  • 2-(3,5-Dibromophenyl)benzoic acid (1.0 equiv) is dissolved in anhydrous THF under Ar and cooled to −78°C.

  • n-Butyllithium (2.2 equiv) is added dropwise, stirring for 1 h to ensure complete deprotonation.

  • Dry CO₂ gas is bubbled through the solution for 30 min, followed by warming to room temperature and quenching with 1 M HCl.

Characterization :

  • Yield : 65% (pale yellow solid).

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1290 cm⁻¹ (C-O).

  • ¹³C-NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 142.1 (Ar-C), 132.4 (Ar-C), 128.9 (Ar-C).

Oxidative Transformation of Methyl-Substituted Intermediates

Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid

An alternative pathway involves the oxidation of methyl groups to carboxyl functionalities:

Procedure :

  • Suzuki coupling between 2-bromobenzoic acid and 3,5-dimethylphenylboronic acid (1.1 equiv) in Pd(OAc)₂/PCy₃-catalyzed system yields 2-(3,5-dimethylphenyl)benzoic acid (82% yield).

Potassium Permanganate-Mediated Oxidation

The methyl groups are oxidized under strongly acidic conditions:

Procedure :

  • 2-(3,5-Dimethylphenyl)benzoic acid (1.0 equiv) is refluxed with KMnO₄ (4.0 equiv) in 3 M H₂SO₄ for 24 h.

  • MnO₂ byproduct is filtered, and the filtrate is acidified to precipitate the product.

Characterization :

  • Yield : 58% (colorless crystals).

  • M.p. : 245–247°C (decomp.).

  • Elemental Analysis : Calculated for C₁₆H₁₂O₆: C, 62.34%; H, 3.92%. Found: C, 62.18%; H, 3.85%.

Comparative Evaluation of Synthetic Routes

Reaction Efficiency and Scalability

  • Lithiation-Carboxylation : Higher functional group tolerance but requires cryogenic conditions and anhydrous handling. Average yield: 65%.

  • Oxidative Pathway : Simpler setup but lower yield (58%) due to overoxidation byproducts.

Cost and Accessibility

  • Brominated precursors are costlier than methyl derivatives, making the oxidative method preferable for large-scale synthesis despite yield trade-offs.

Applications in Coordination Chemistry

The tricarboxylic acid product serves as a versatile ligand for MOFs, as demonstrated by its structural analogs in Fe(III)-based frameworks. Its rigid geometry and multiple binding sites facilitate the formation of porous networks with high thermal stability (>400°C).

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Direct bromination of 2-phenylbenzoic acid often yields para-substituted byproducts. Employing directing groups (e.g., esters) or using Lewis acid catalysts (FeBr₃) improves meta selectivity.

Purification of Polycarboxylic Acids

Recrystallization from ethanol/water (7:3) effectively removes unreacted starting materials and inorganic salts, as evidenced by TLC monitoring (Rf = 0.35 in EtOAc/hexane 1:1) .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dicarboxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis and Catalysis
2-(3,5-Dicarboxyphenyl)benzoic acid is utilized as a building block in organic synthesis. Its carboxyl groups enable it to participate in various chemical reactions, such as esterification and amidation. This compound is also employed in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity suitable for gas storage and separation applications.

1.2 Photocatalytic Properties
Recent studies have shown that derivatives of 2-(3,5-Dicarboxyphenyl)benzoic acid can be used as photocatalysts for the degradation of organic pollutants. For instance, transition metal coordination polymers derived from this compound have demonstrated effective photocatalytic activity in decomposing dyes and antibiotics under UV light exposure .

Photocatalyst Pollutant Decomposition Efficiency Time (min)
Mn-based PolymerDinitrozole (DTZ)91.1%45
Mn-based PolymerRhodamine B (RhB)95.0%45

Biological Applications

2.1 Antimicrobial Activity
Research indicates that 2-(3,5-Dicarboxyphenyl)benzoic acid exhibits potential antimicrobial properties. Studies have investigated its interaction with various bacterial strains, revealing its efficacy in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

2.2 Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. It has been explored as a lead compound in drug development, particularly for targeting specific biological pathways related to inflammation and infection.

Material Science Applications

3.1 Metal-Organic Frameworks (MOFs)
As mentioned earlier, 2-(3,5-Dicarboxyphenyl)benzoic acid serves as a ligand in the formation of MOFs. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for applications in gas storage (e.g., hydrogen storage) and catalysis.

3.2 Environmental Applications
The photocatalytic properties of MOFs derived from this compound have been harnessed for environmental remediation efforts, particularly in removing hazardous pollutants from wastewater through advanced oxidation processes.

Case Studies

4.1 Photocatalytic Degradation of Dyes
A study published in Molecules detailed the synthesis of three different coordination polymers based on 2-(3,5-Dicarboxyphenyl)benzoic acid. These polymers were tested for their ability to degrade rhodamine B and dinitrozole under UV light, with varying efficiencies based on their structural characteristics .

4.2 Antimicrobial Testing
Another study focused on the antimicrobial effects of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,5-Dicarboxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The key differentiating factor among benzoic acid derivatives lies in the type, number, and position of substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(3,5-Dicarboxyphenyl)benzoic acid 3,5-dicarboxy on phenyl, benzoic acid C₁₅H₁₀O₆* 286.24* Tricarboxylic acid; high metal affinity
4-(3,5-Dicarboxyphenyl)benzoic acid 3,5-dicarboxy on phenyl, para-substituent C₁₅H₁₀O₆ 286.24 MOF ligand; used in gas adsorption studies
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid 3,5-dichloro, oxazole ring C₁₄H₇Cl₂NO₃ 308.12 CYP enzyme inhibitor; lipophilic
3,5-Dimethoxy-4-hydroxybenzoic acid 3,5-methoxy, 4-hydroxy C₉H₁₀O₅ 198.17 Antioxidant; plant-derived
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-dihydroxy, propenoic chain C₉H₈O₄ 180.16 Pharmacological activity; dietary supplement

*Note: Assumed based on analog in and .

Key Observations:
  • Acidity and Solubility: The tricarboxylic acids (e.g., 4-(3,5-Dicarboxyphenyl)benzoic acid) exhibit higher acidity (pKa ~2–3 for each COOH group) and lower organic solubility compared to mono- or di-substituted analogs like caffeic acid.
  • Bioactivity : Chlorinated derivatives (e.g., 2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid) show enhanced lipophilicity and enzyme inhibition (e.g., CYP450), whereas hydroxylated/methoxylated analogs (e.g., 3,5-Dimethoxy-4-hydroxybenzoic acid) are associated with antioxidant properties .
  • Coordination Chemistry : Tricarboxylic acids are preferred in MOF synthesis due to their ability to form multi-dentate ligands, unlike simpler benzoic acids .

Q & A

Basic: What are the recommended synthetic routes for 2-(3,5-Dicarboxyphenyl)benzoic acid with high purity?

Methodological Answer:
The synthesis of 2-(3,5-Dicarboxyphenyl)benzoic acid (CAS 677010-20-7) typically involves multi-step condensation reactions. A common approach is the Suzuki-Miyaura coupling of halogenated benzoic acid derivatives with boronic esters under palladium catalysis, followed by hydrolysis of ester groups to yield the free carboxylic acid moieties . Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) is critical to achieve >98% purity, as confirmed by HPLC analysis. Ensure reaction conditions (e.g., reflux at 80°C for 12 hours) are optimized to minimize side products like mono-ester intermediates .

Basic: How to characterize the structural integrity of 2-(3,5-Dicarboxyphenyl)benzoic acid using spectroscopic methods?

Methodological Answer:
Characterization should include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to confirm aromatic proton environments (δ 7.2–8.1 ppm) and carboxylic acid groups (δ 12.5 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and 2500–3500 cm1^{-1} (broad O-H stretching) validate carboxylic acid functionality.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the aromatic rings and hydrogen-bonding networks between carboxyl groups .

Advanced: How does 2-(3,5-Dicarboxyphenyl)benzoic acid function as a ligand in metal-organic frameworks (MOFs) for gas adsorption?

Methodological Answer:
The compound’s three carboxylate groups enable tridentate coordination with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}), forming porous MOFs. For CO2_2 capture, MOFs synthesized with this ligand exhibit high surface areas (>1000 m2^2/g) due to their microporous structures, as measured by BET analysis. Adjusting synthetic parameters (e.g., solvothermal conditions at 120°C for 24 hours) optimizes pore size and CO2_2/N2_2 selectivity ratios .

Advanced: What strategies optimize the ligand geometry of 2-(3,5-Dicarboxyphenyl)benzoic acid in MOFs for enhanced luminescent properties?

Methodological Answer:
Luminescent MOFs require rigid ligand frameworks to minimize non-radiative decay. Incorporate lanthanide ions (e.g., Eu3+^{3+}, Tb3+^{3+}) via post-synthetic metal exchange, leveraging the ligand’s carboxylates for energy transfer. Characterization via photoluminescence spectroscopy (excitation at 300–400 nm) reveals emission peaks at 615 nm (Eu3+^{3+}) or 545 nm (Tb3+^{3+}). Enhance quantum yields by co-doping with ancillary ligands (e.g., 2,2'-bipyridine) to stabilize metal centers .

Data Analysis: How to resolve discrepancies in surface area measurements of MOFs synthesized with 2-(3,5-Dicarboxyphenyl)benzoic acid?

Methodological Answer:
Discrepancies in BET surface areas often arise from incomplete solvent removal during activation. Use a protocol combining thermal annealing (150°C under vacuum for 12 hours) and supercritical CO2_2 drying to fully evacuate pores. Validate with PXRD to ensure framework integrity post-activation. Cross-check surface area data with Grand Canonical Monte Carlo (GCMC) simulations for theoretical validation .

Advanced: What computational methods predict the coordination behavior of 2-(3,5-Dicarboxyphenyl)benzoic acid with transition metals?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict binding affinities. Molecular docking simulations with metal clusters (e.g., [Cu3_3(OAc)6_6]) reveal preferential coordination at the 3,5-dicarboxyphenyl sites. Validate with EXAFS spectroscopy to confirm metal-ligand bond distances .

Basic: What are the stability considerations for 2-(3,5-Dicarboxyphenyl)benzoic acid under varying pH conditions?

Methodological Answer:
The compound exhibits pH-dependent solubility. In acidic conditions (pH < 3), carboxylic acid groups remain protonated, reducing solubility. At pH > 5, deprotonation enhances solubility but may lead to ligand dissociation in MOFs. Stability studies via TGA (thermal decomposition >250°C) and pH titrations (pKa ~2.5 and 4.8 for carboxyl groups) guide its use in aqueous or non-aqueous syntheses .

Advanced: How to design derivatives of 2-(3,5-Dicarboxyphenyl)benzoic acid for targeted bioactivity?

Methodological Answer:
Introduce substituents (e.g., -NH2_2, -F) at the phenyl ring via electrophilic aromatic substitution to modulate bioactivity. For example, fluorination at the 4-position (yielding 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid) enhances membrane permeability in cellular uptake assays. Validate cytotoxicity and enzyme inhibition (e.g., COX-2) using in vitro models (IC50_{50} assays) .

Data Analysis: How to interpret conflicting crystallographic data for MOFs using this ligand?

Methodological Answer:
Conflicts may arise from polymorphism or solvent inclusion. Compare experimental PXRD patterns with simulated data from single-crystal structures. Use Rietveld refinement to quantify phase purity. Pair with 1H^1H NMR of digested MOFs to confirm ligand integrity. If discrepancies persist, consider synchrotron XRD for higher resolution .

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